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Compound of Interest

Compound Name: UBP512

Cat. No.: B13441575 Get Quote

Disclaimer: Initial searches for the compound "UBP512" as a selective USP1 inhibitor did not

yield any relevant results in the public domain. Instead, literature suggests that a compound

with a similar name, "UFP-512," is a selective δ-opioid receptor agonist. Therefore, this

technical guide will focus on a well-characterized, clinical-stage selective USP1 inhibitor, KSQ-

4279, to fulfill the user's request for an in-depth guide on a selective USP1 inhibitor.

Introduction to USP1 and its Inhibition
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical

role in the DNA damage response (DDR).[1] It functions as a key regulator of the Fanconi

Anemia (FA) and translesion synthesis (TLS) pathways by removing ubiquitin from key protein

substrates, primarily FANCD2 and PCNA.[1][2] In many cancers, particularly those with

deficiencies in homologous recombination (HR) such as BRCA1/2 mutant tumors, cancer cells

become heavily reliant on these alternative DNA repair pathways for survival. Inhibition of

USP1 in these contexts leads to the accumulation of ubiquitinated FANCD2 and PCNA,

resulting in replication fork instability, increased DNA damage, and ultimately, synthetic lethality

in cancer cells.[3][4] This makes USP1 a compelling therapeutic target in oncology.

KSQ-4279 is a potent and highly selective, first-in-class oral inhibitor of USP1 that has shown

significant anti-tumor activity in preclinical models and is currently in Phase 1 clinical trials.[5]

This guide provides a comprehensive overview of the technical details of KSQ-4279 for

researchers, scientists, and drug development professionals.
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Quantitative Data for KSQ-4279
The following tables summarize the key quantitative data for KSQ-4279, demonstrating its

potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of KSQ-4279

Parameter Value Assay Method Reference

Binding Affinity (Ki) 2 nmol/L

Enzyme kinetic

studies (mixed linear

inhibition model)

[3]

IC50 vs. USP1-UAF1 76 nM
Ubiquitin-Rhodamine

Assay
[6]

IC50 vs. USP1-UAF1 174 nM

Gel-based assay

(K63-linked di-

ubiquitin substrate)

[6]

IC50 vs. USP1-UAF1 820 nM
Gel-based assay (Ub-

PCNA substrate)
[6]

Table 2: Selectivity Profile of KSQ-4279

DUB Panel
Concentration of
KSQ-4279

Result Reference

43 DUBs Not specified
Excellent selectivity

for USP1
[3]

~50 DUBs 0.01 µM
Selective against

USP1
[7][8]

~50 DUBs Up to 10,000x IC50
Exquisite selectivity

for USP1
[7][8]

Table 3: Cellular and In Vivo Activity of KSQ-4279
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Activity Cell Line / Model Effect Reference

Induction of Ub-PCNA

and Ub-FANCD2

MDA-MB-436

(BRCA1-mutant)

Dose-dependent

accumulation
[3]

Anti-proliferative

Activity

Cell lines with BRCA

mutations or HRD

alterations

Selective anti-

proliferative activity
[9]

Tumor Growth

Inhibition

Ovarian and TNBC

PDX models

Dose-dependent

tumor growth

inhibition

Combination with

PARP inhibitor

Ovarian and TNBC

PDX models

Deep and durable

tumor regressions

Signaling Pathways and Mechanism of Action
USP1's Role in DNA Damage Response
USP1, in complex with its cofactor UAF1, regulates two critical DNA damage tolerance

pathways: the Fanconi Anemia pathway and Translesion Synthesis.
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Caption: USP1-UAF1 signaling in DNA damage response.

Mechanism of Inhibition by KSQ-4279
KSQ-4279 binds to a cryptic, allosteric site within the hydrophobic core of USP1.[3] This

binding is achieved through an induced-fit mechanism, as the binding pocket is not present in

the unbound state of the enzyme.[3] This allosteric inhibition leads to a disruption of the USP1

active site, preventing the deubiquitination of its substrates.[8]
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Caption: Mechanism of action of KSQ-4279.

Experimental Protocols
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This section details the methodologies for key experiments used to characterize KSQ-4279.

Biochemical Assays
This fluorogenic assay measures the ability of USP1-UAF1 to cleave a ubiquitin-rhodamine

substrate.

Enzyme: Purified USP1-UAF1 complex (0.008 nM).[8]

Substrate: Ubiquitin-rhodamine (100 nM).[8]

Inhibitor: KSQ-4279 in a half-log, eight-point dilution series.[8]

Procedure:

The USP1-UAF1 enzyme is incubated with varying concentrations of KSQ-4279.

The reaction is initiated by the addition of the ubiquitin-rhodamine substrate.

The increase in fluorescence, resulting from the cleavage of rhodamine from ubiquitin, is

measured over time using a fluorescence plate reader.

IC50 values are calculated from the dose-response curve by fitting the data to the Hill

equation.[8]

This assay visualizes the inhibition of USP1-UAF1 activity on specific substrates.

Enzyme: USP1-UAF1 (e.g., 0.01 µM).[8]

Substrate: Monoubiquitinated FANCI-FANCD2 complex on double-stranded DNA (FANCI-

FANCD2Ub-dsDNA) (e.g., 1 µM).[8]

Inhibitor: KSQ-4279 (e.g., 25 µM).[8]

Procedure:

The USP1-UAF1 enzyme and the FANCI-FANCD2Ub-dsDNA substrate are incubated with

or without KSQ-4279.[8]
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The reaction is allowed to proceed for a defined time (e.g., 20 minutes).[8]

The reaction is stopped, and the products are resolved by SDS-PAGE.

The extent of deubiquitination is visualized by Western blotting using antibodies against

FANCD2.[8]

Cellular Assays
This assay confirms the on-target effect of KSQ-4279 in cells by measuring the accumulation of

ubiquitinated USP1 substrates.

Cell Line: MDA-MB-436 (BRCA1-mutant breast cancer cell line).[3]

Treatment: Cells are treated with varying concentrations of KSQ-4279 for a specified

duration (e.g., 24 hours).[3]

Procedure:

Following treatment, cells are lysed, and protein concentration is determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with primary antibodies specific for PCNA and FANCD2 to detect

both the unmodified and monoubiquitinated forms of the proteins.

The accumulation of Ub-PCNA and Ub-FANCD2 is quantified by densitometry.

In Vivo Efficacy Studies
These studies assess the anti-tumor activity of KSQ-4279 in a more clinically relevant setting.

Models: Ovarian and triple-negative breast cancer (TNBC) PDX models with varying

genomic statuses (including BRCA1-mutated and wild-type).[10]

Treatment: KSQ-4279 is administered orally, either as a single agent or in combination with a

PARP inhibitor (e.g., olaparib).

Procedure:
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Tumor fragments from patients are implanted into immunocompromised mice.

Once tumors reach a specified size, mice are randomized into treatment and control

groups.

Tumor volume and body weight are measured regularly throughout the study.

The efficacy of KSQ-4279 is determined by assessing tumor growth inhibition or

regression compared to the control group.

Experimental and logical relationship Workflows
The following diagram illustrates the typical workflow for the discovery and characterization of a

selective USP1 inhibitor like KSQ-4279.
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Caption: Drug discovery workflow for a USP1 inhibitor.
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Conclusion
KSQ-4279 is a potent, selective, and orally bioavailable inhibitor of USP1 with a clear

mechanism of action. By targeting the dependency of HR-deficient cancer cells on the FA and

TLS pathways, KSQ-4279 has demonstrated significant preclinical anti-tumor activity, both as a

monotherapy and in combination with PARP inhibitors. The ongoing Phase 1 clinical trial will

provide crucial data on its safety and efficacy in patients with advanced solid tumors. The

information and protocols detailed in this guide provide a comprehensive resource for

researchers and drug developers working in the field of DNA damage response and targeted

cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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